molecular formula C36H78OSi2 B14448768 Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- CAS No. 79162-58-6

Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl-

Cat. No.: B14448768
CAS No.: 79162-58-6
M. Wt: 583.2 g/mol
InChI Key: ZFLRTUKRAZFPPB-UHFFFAOYSA-N
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Description

Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- is a silicon-based compound with the molecular formula C36H78OSi2 It is a member of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom, with various organic groups attached to the silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- typically involves the hydrosilylation reaction, where hexadecylsilane reacts with tetramethyldisiloxane in the presence of a platinum catalyst. The reaction conditions include:

    Temperature: 80-100°C

    Catalyst: Platinum-based catalyst

    Solvent: Toluene or other suitable organic solvents

Industrial Production Methods

In industrial settings, the production of Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves:

    Reactant Purity: High-purity hexadecylsilane and tetramethyldisiloxane

    Catalyst Optimization: Use of efficient platinum catalysts to enhance reaction rates

    Reaction Control: Continuous monitoring of temperature and pressure to ensure optimal reaction conditions

Chemical Reactions Analysis

Types of Reactions

Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form silanols and siloxanes

    Reduction: Can be reduced to form silanes

    Substitution: Undergoes substitution reactions with halogens and other nucleophiles

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, ozone

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols)

Major Products Formed

    Oxidation Products: Silanols, siloxanes

    Reduction Products: Silanes

    Substitution Products: Halosilanes, alkoxysilanes

Scientific Research Applications

Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers

    Biology: Employed in the development of biocompatible materials for medical devices

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties

    Industry: Utilized in the production of silicone-based lubricants, coatings, and adhesives

Mechanism of Action

The mechanism of action of Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, making it an effective agent in various chemical reactions. The hydrophobic hexadecyl groups enhance its solubility in organic solvents, facilitating its use in diverse applications.

Comparison with Similar Compounds

Similar Compounds

    Disiloxane, 1,3-diethyl-1,1,3,3-tetramethyl-: Similar structure but with ethyl groups instead of hexadecyl groups

    Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-: Contains ethenyl groups, making it more reactive in polymerization reactions

    1,1,3,3-Tetramethyldisiloxane: Lacks the long alkyl chains, resulting in different solubility and reactivity properties

Uniqueness

Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- is unique due to its long hexadecyl chains, which impart hydrophobicity and enhance its solubility in organic solvents. This makes it particularly useful in applications requiring non-polar environments, such as in the formulation of lubricants and coatings.

Properties

CAS No.

79162-58-6

Molecular Formula

C36H78OSi2

Molecular Weight

583.2 g/mol

IUPAC Name

hexadecyl-[hexadecyl(dimethyl)silyl]oxy-dimethylsilane

InChI

InChI=1S/C36H78OSi2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(3,4)37-39(5,6)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-36H2,1-6H3

InChI Key

ZFLRTUKRAZFPPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCCCCCC

Origin of Product

United States

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